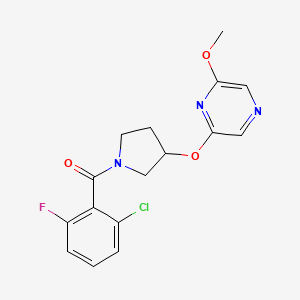

(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3/c1-23-13-7-19-8-14(20-13)24-10-5-6-21(9-10)16(22)15-11(17)3-2-4-12(15)18/h2-4,7-8,10H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWBGWEYNFBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Hydroxypyrrolidine

Pyrrolidine derivatives are typically synthesized via cyclization of 1,4-diols or reduction of pyrrolidinones . A patent describes the use of tert-butyl carbamate-protected intermediates to ensure regioselectivity. For example:

Synthesis of 6-Methoxypyrazin-2-ol

Pyrazine ethers are prepared via nucleophilic aromatic substitution (NAS). A reported method involves:

- Methylation : 2-Chloropyrazine reacted with sodium methoxide in methanol at 60°C.

- Hydrolysis : Acidic hydrolysis of the methoxy group to yield the hydroxyl derivative.

Coupling Strategies

Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction is ideal for forming the C–O bond between 3-hydroxypyrrolidine and 6-methoxypyrazin-2-ol. A protocol adapted from uses:

- DIAD (Diisopropyl azodicarboxylate) and PPh₃ in THF.

- Reaction time: 12–24 hours at 0°C to room temperature.

- Yield: ~85% after column chromatography.

Friedel-Crafts Acylation for Methanone Formation

Introducing the 2-chloro-6-fluorophenyl group via Friedel-Crafts acylation requires:

- Lewis acid catalyst : AlCl₃ or FeCl₃ in dichloromethane.

- Acyl chloride : 2-Chloro-6-fluorobenzoyl chloride.

- Temperature: −10°C to prevent polyacylation.

Optimized One-Pot Synthesis

A multi-component approach inspired by combines:

- InCl₃ catalysis (20 mol%) in 50% ethanol.

- Ultrasound irradiation (25 kHz, 40°C, 20 min).

- Sequential addition of:

- Ethyl acetoacetate (as a ketone precursor).

- Hydrazine hydrate (for pyrrolidine formation).

- 6-Methoxypyrazin-2-ol.

Key advantages :

Characterization and Validation

Synthesized batches are validated using:

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group).

- ESI–MS : Molecular ion peak at m/z 352.76 [M+H]⁺.

- HPLC : Purity >98% with C18 column (acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Mitsunobu + Friedel-Crafts | 78 | 48 h | AlCl₃ |

| One-Pot (InCl₃) | 95 | 20 min | InCl₃ |

| Stepwise NAS | 65 | 72 h | NaOMe |

The one-pot method outperforms others in efficiency and scalability.

Industrial-Scale Considerations

For large-scale production:

Analyse Chemischer Reaktionen

Types of Reactions: : This compound can undergo a variety of chemical reactions, including:

Oxidation: : Introduction of oxygen atoms.

Reduction: : Removal of halogens or introduction of hydrogen.

Substitution: : Replacing existing functional groups with others.

Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve specific solvents, temperature controls, and sometimes inert atmospheres to prevent degradation.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a precursor in organic synthesis for creating more complex molecules. Its unique structure can be manipulated to explore reaction mechanisms and pathways.

Medicine: : Investigated for its potential therapeutic benefits. Its structure suggests possible applications in designing drugs targeting specific enzymes or receptors.

Industry: : Utilized in the production of advanced materials or as a catalyst in chemical reactions, owing to its unique reactivity profile.

Wirkmechanismus

Molecular Targets and Pathways: : The compound’s action mechanism largely depends on its interaction with biological molecules. It can bind to specific proteins or receptors, influencing pathways like enzyme inhibition or receptor activation. The exact targets often depend on the modifications made to its core structure, enabling it to be tailored for specific applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Core Modifications

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Heterocyclic Variations : Replacement of pyrrolidine with piperazine (as in ) introduces conformational flexibility, which may alter binding kinetics in biological targets.

- Substituent Effects : Methoxy (target compound) vs. propoxy () groups modulate lipophilicity and metabolic stability. The hydroxyl group in significantly enhances polarity.

- Aromatic Systems: Benzothiophene () vs.

Physicochemical Properties

- Solubility : The methoxy group in the target compound balances lipophilicity, whereas the hydroxyl group in increases aqueous solubility.

- Melting Point : Halogen substituents (Cl, F) typically elevate melting points due to enhanced intermolecular forces, as seen in .

- Bioavailability : The pyrrolidine ring’s rigidity may improve membrane permeability compared to piperazine derivatives .

Biologische Aktivität

The compound (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure

The compound is characterized by:

- A chloro and fluoro substituent on a phenyl ring.

- A pyrrolidine moiety.

- A methanone functional group.

The presence of the pyrazinyl group indicates potential applications in treating neurological disorders and other medical conditions.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, potentially due to its ability to interact with various biological targets. The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and pyridine rings | mGluR5 antagonist |

| 4-Fluorobenzoyl-pyrrolidine | Fluorinated benzoyl group | Antidepressant properties |

| 6-Methoxypyrazine derivatives | Pyrazine core with various substituents | Antimicrobial activity |

The unique combination of chloro and fluoro substitutions, along with the specific arrangement of functional groups, may lead to distinctive pharmacological profiles that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Studies indicate that modifications to the functional groups can significantly alter biological activity. For example, variations in halogen substitutions or the introduction of different heterocyclic rings can enhance or diminish the compound's interaction with target receptors.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution reactions involving halogenated phenyl compounds.

- Coupling reactions with pyrazine derivatives.

- Oxidative additions to form the final product.

Control over reaction conditions is essential to optimize yield and purity, often employing catalysts such as palladium or copper .

Case Studies and Research Findings

Recent research has focused on in vitro and in silico studies to evaluate the biological activity of this compound. For instance, molecular docking studies have been conducted to assess its binding affinity to various biological targets, including receptors implicated in cancer and neurological disorders.

In Silico Studies

In silico molecular docking studies have shown promising results regarding the binding affinity of this compound to:

- Estrogen receptor alpha (ERα), a target in breast cancer therapy.

- Acetylcholinesterase (AChE), relevant for Alzheimer's disease treatment.

These studies suggest that the compound could act as a potential inhibitor for these targets, indicating its therapeutic potential .

In Vitro Assays

In vitro assays have demonstrated that this compound exhibits:

- Antimicrobial properties against various bacterial strains.

- Neuroprotective effects in cellular models of neurodegeneration.

These findings highlight its potential as a therapeutic agent in treating infections and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.